

An In-Depth Technical Guide to the Molecular Structure of Diisobutylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisobutylamine hydrochloride*

Cat. No.: B096849

[Get Quote](#)

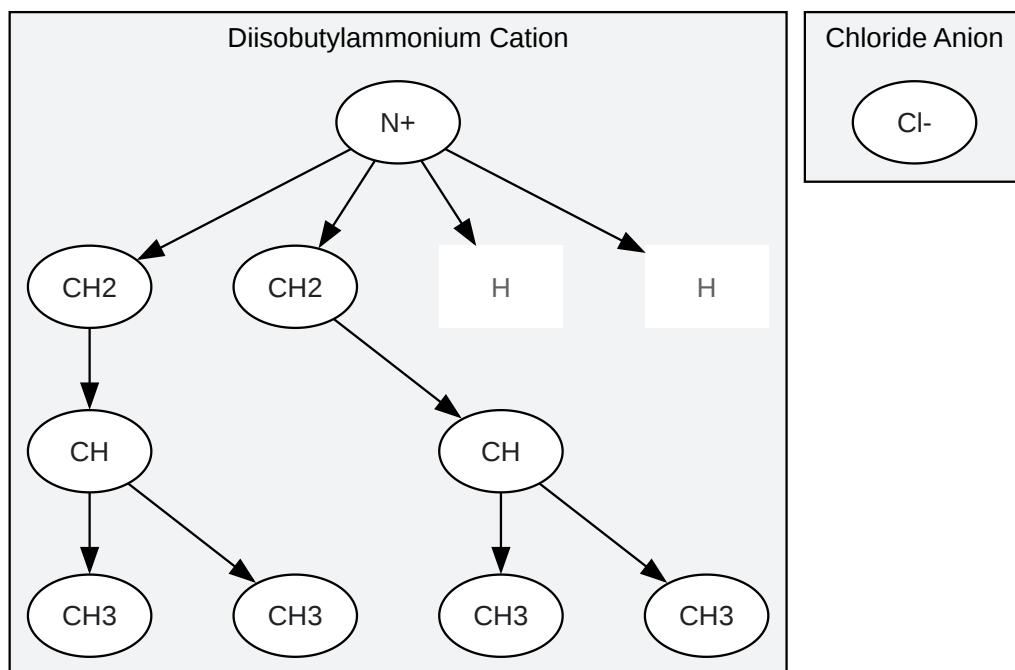
For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylamine hydrochloride, with the chemical formula $C_8H_{20}ClN$, is the hydrochloride salt of the secondary amine diisobutylamine.[1][2] It presents as a white to off-white crystalline solid that is soluble in water and polar organic solvents.[2] This property enhances its utility in a variety of chemical applications, particularly as a reagent in organic synthesis. Its primary applications are in the production of pharmaceuticals, agrochemicals, and surfactants.[2] The formation of the hydrochloride salt from its parent amine, diisobutylamine, increases its stability and solubility, facilitating its use in aqueous reaction conditions.[2] This guide provides a comprehensive technical overview of the molecular structure of **diisobutylamine hydrochloride**, supported by spectroscopic data, synthesis protocols, and safety information.

Molecular Structure and Properties

The molecular structure of **diisobutylamine hydrochloride** consists of a diisobutylammonium cation and a chloride anion. The cation features a central nitrogen atom bonded to two isobutyl groups and two hydrogen atoms. The IUPAC name for this compound is 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride.[1]


While a publicly available crystal structure from X-ray crystallography is not available for **diisobutylamine hydrochloride**, its molecular geometry can be inferred from standard bond lengths and angles observed in similar protonated secondary amine structures. The isobutyl

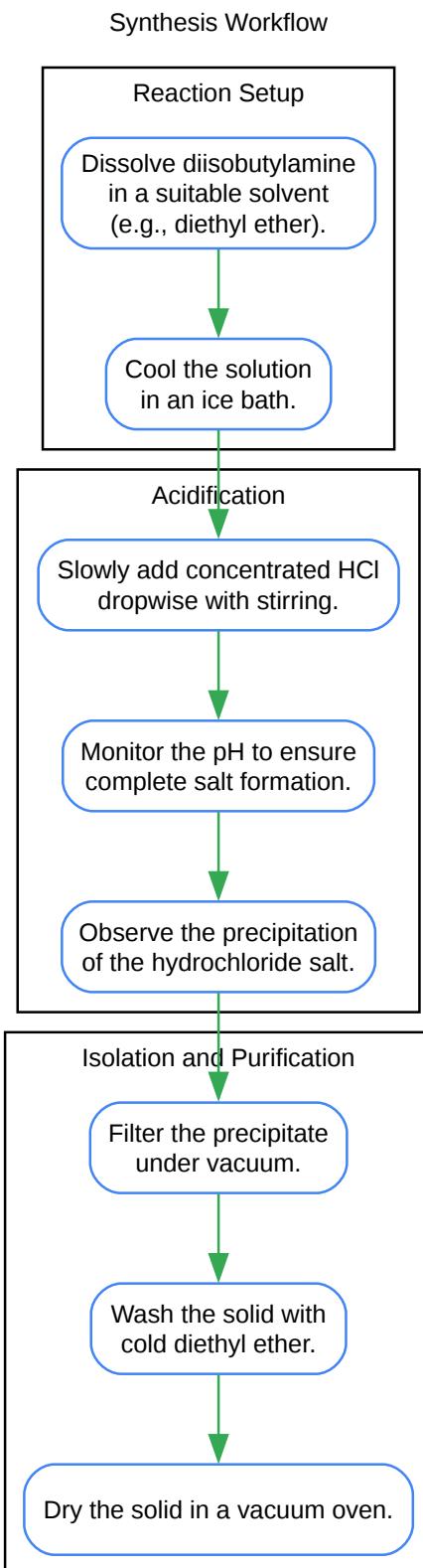
groups, with their branched methyl substituents, create a sterically hindered environment around the nitrogen atom.

► Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₂₀ ClN	[1]
Molecular Weight	165.70 g/mol	[1]
IUPAC Name	2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride	[1]
CAS Number	18251-82-6	[1]
Appearance	White to off-white crystalline solid	[2]
Solubility	Soluble in water and polar organic solvents	[2]
Melting Point	260-265 °C	[3]

Molecular Structure of Diisobutylamine Hydrochloride

[Click to download full resolution via product page](#)


Caption: 2D representation of the diisobutylammonium cation and chloride anion.

Synthesis and Purification

The synthesis of **diisobutylamine hydrochloride** is typically achieved through the reaction of diisobutylamine with hydrochloric acid. The parent diisobutylamine can be synthesized via several industrial methods, including the catalytic amination of isobutanol.^[4]

Experimental Protocol: Synthesis of Diisobutylamine Hydrochloride

This protocol details the laboratory-scale synthesis of **diisobutylamine hydrochloride** from diisobutylamine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **diisobutylamine hydrochloride**.

Step-by-Step Methodology:

- Reaction Setup: In a well-ventilated fume hood, dissolve diisobutylamine (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or isopropanol in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution in an ice bath to 0-5 °C.
- Acidification: While stirring vigorously, slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0 equivalent) dropwise to the cooled diisobutylamine solution. The reaction is exothermic, and slow addition is crucial to control the temperature.
- Precipitation: As the hydrochloric acid is added, a white precipitate of **diisobutylamine hydrochloride** will form.
- Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the acid addition is complete to ensure full conversion.
- Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted diisobutylamine and other impurities.
- Drying: Dry the purified **diisobutylamine hydrochloride** in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Spectroscopic Characterization

The molecular structure of **diisobutylamine hydrochloride** can be elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of **diisobutylamine hydrochloride** provides characteristic signals for the different types of protons in the molecule. The protonation of the nitrogen atom causes a downfield shift of the adjacent protons compared to the free amine.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-CH ₃ (Methyl)	~1.11	Doublet	12H
-CH- (Methine)	~2.30	Multiplet	2H
-CH ₂ - (Methylene)	~2.81	Doublet	4H
-NH ₂ ⁺ (Ammonium)	~9.3	Broad Singlet	2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[\[5\]](#)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows three distinct signals corresponding to the three non-equivalent carbon atoms in the isobutyl groups.

Carbon Environment	Chemical Shift (δ) ppm
-CH ₃ (Methyl)	~20
-CH- (Methine)	~28
-CH ₂ - (Methylene)	~58

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **diisobutylamine hydrochloride** is characterized by the presence of broad and strong absorption bands associated with the ammonium group (-NH₂⁺-).

Wavenumber (cm ⁻¹)	Vibrational Mode
2800-3200	N-H stretching (broad)
1560-1620	N-H bending (asymmetric)
~1470	C-H bending
~1370	C-H bending (gem-dimethyl)

The broadness of the N-H stretching band is a hallmark of amine salts and is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry of **diisobutylamine hydrochloride** typically involves the analysis of the free base, diisobutylamine, as the hydrochloride salt is not volatile. The electron ionization (EI) mass spectrum of diisobutylamine shows a characteristic fragmentation pattern.

m/z	Relative Abundance (%)	Assignment
129	~7	[M] ⁺ (Molecular Ion of free base)
86	100	[M - C ₃ H ₇] ⁺ (Base Peak)
57	~25	[C ₄ H ₉] ⁺
30	~55	[CH ₂ NH ₂] ⁺

The base peak at m/z 86 corresponds to the loss of a propyl radical, a common fragmentation pathway for secondary amines.[\[6\]](#)

Safety and Handling

Diisobutylamine hydrochloride should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory system.[\[2\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[2]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **diisobutylamine hydrochloride**. While the absence of a public crystal structure limits a precise description of its solid-state geometry, a comprehensive understanding of its molecular features can be achieved through the analysis of its spectroscopic data. The provided protocols for its synthesis and the detailed interpretation of its NMR, FTIR, and mass spectra serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Diisobutylamine Hydrochloride | C8H20CIN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. CAS 18251-82-6: DIISOBUTYLAMINE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
3. DIISOBUTYLAMINE HYDROCHLORIDE | 18251-82-6 [chemicalbook.com]
4. benchchem.com [benchchem.com]
5. DIISOBUTYLAMINE HYDROCHLORIDE(18251-82-6) 1H NMR spectrum [chemicalbook.com]
6. Diisobutylamine | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of Diisobutylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096849#diisobutylamine-hydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com